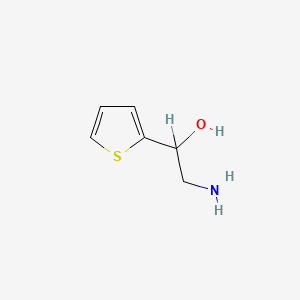

2-Amino-1-thiophen-2-yl-ethanol

Description

The exact mass of the compound this compound is 143.04048508 g/mol and the complexity rating of the compound is 89.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOULKRKJFMPTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331175 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10021-67-7, 62019-66-3 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(thiophen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10021-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-1-thiophen-2-yl-ethanol" CAS number 10021-67-7

An In-depth Technical Guide to 2-Amino-1-thiophen-2-yl-ethanol (CAS 10021-67-7): A Chiral Building Block for Modern Drug Discovery

Executive Summary

This compound is a heterocyclic organic compound featuring a thiophene ring, a cornerstone pharmacophore in medicinal chemistry. The thiophene moiety is a well-established bioisostere of the phenyl group, offering unique electronic properties and metabolic profiles that are highly advantageous in drug design.[1][2][3] This guide provides a comprehensive technical overview of this compound (CAS: 10021-67-7), detailing its physicochemical properties, plausible synthetic routes, robust analytical methodologies for quality control and chiral separation, and its strategic applications as a chiral intermediate in the development of advanced therapeutics. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights to facilitate its effective use in the laboratory and beyond.

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle that has become indispensable in drug discovery. Its structural and electronic similarity to a benzene ring allows it to function as a bioisosteric replacement, often leading to improved potency, selectivity, or pharmacokinetic properties.[1] Thiophene-containing molecules exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[4][5][6] Compounds such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine underscore the clinical success of this scaffold. This compound belongs to the 2-aminothiophene class, a subset known for its synthetic versatility and broad biological relevance, making it a valuable starting point for the synthesis of novel chemical entities.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 10021-67-7 | [7][8][9][10] |

| Molecular Formula | C₆H₉NOS | [7][8][10] |

| Molecular Weight | 143.21 g/mol | [7][10] |

| IUPAC Name | 2-amino-1-(thiophen-2-yl)ethan-1-ol | [10] |

| Monoisotopic Mass | 143.04048508 Da | [10][11] |

| XLogP3-AA (Predicted) | -0.2 | [10] |

| Topological Polar Surface Area | 74.5 Ų | [10] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the thiophene ring, a multiplet for the chiral carbon's proton (-CH(OH)-), and signals for the aminomethylene protons (-CH₂NH₂). The hydroxyl and amine protons may appear as broad singlets, depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display six unique signals: four for the thiophene ring carbons (two CH and two quaternary) and two for the ethanol side chain carbons (-CH(OH)- and -CH₂NH₂).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z 128, corresponding to the related compound 2-thiopheneethanol.[12][13] For the title compound, the molecular ion would be at m/z 143, with characteristic fragmentation patterns involving the loss of water, the amino group, or cleavage of the C-C bond in the side chain.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include O-H and N-H stretching (broad, ~3200-3500 cm⁻¹), C-H stretching from the aromatic thiophene ring (~3100 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).

Synthesis and Strategic Considerations

While numerous methods exist for synthesizing the broader class of 2-aminothiophenes, such as the Gewald reaction[2][14], a specific, high-yield synthesis for this compound often involves a multi-step sequence starting from commercially available thiophene derivatives. A logical and industrially scalable approach is the reduction of an α-aminoketone precursor.

Proposed Synthetic Pathway:

The synthesis hinges on the chemoselective reduction of the ketone functionality in 2-amino-1-(thiophen-2-yl)ethanone. This precursor can be synthesized from 2-acetylthiophene via α-bromination followed by nucleophilic substitution with an amine source.

Caption: Proposed synthetic workflow for this compound.

Protocol: Chemoselective Ketone Reduction

This protocol describes the critical final step: the reduction of the ketone to the desired chiral alcohol.

Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and excellent chemoselectivity. It readily reduces ketones and aldehydes without affecting other potentially reducible functional groups, making it ideal for this transformation. The use of a protic solvent like methanol facilitates the reaction by protonating the intermediate alkoxide.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side product formation.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding acetone (5 mL) to consume any excess NaBH₄.

-

Workup: Remove the methanol under reduced pressure. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final compound.

Analytical Workflow and Chiral Separation

The presence of a stereocenter at the carbinol carbon means that this compound exists as a pair of enantiomers. In drug development, it is often essential to isolate and test individual enantiomers, as they can have different pharmacological and toxicological profiles.

Caption: Standard analytical workflow from crude product to enantiopure compounds.

Protocol: Enantiomeric Separation by Chiral HPLC

Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.[15][16] The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and enabling their separation. Polysaccharide-based or crown-ether CSPs are often effective for separating chiral amino alcohols.[17][18]

Methodology:

-

System: An HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of hexane/isopropanol or a polar-organic mobile phase, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for basic compounds. A typical starting condition is 90:10 hexane:isopropanol.

-

Sample Preparation: Dissolve the purified racemic this compound in the mobile phase to a concentration of ~1 mg/mL.

-

Injection and Elution: Inject 10 µL of the sample and run the chromatogram under isocratic conditions.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 235 nm, corresponding to the thiophene chromophore).

-

Optimization: If separation is not optimal, systematically vary the ratio of the mobile phase solvents and the flow rate to achieve baseline resolution (Rs > 1.5).

-

Quantification: The enantiomeric excess (ee%) can be determined by integrating the peak areas of the two enantiomers.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile, chiral building block. Its bifunctional nature (amine and alcohol) allows for diverse chemical modifications to build more complex molecular architectures.

Role as a Precursor to Key Pharmacophores: The structural motif of this compound is closely related to intermediates used in the synthesis of major cardiovascular drugs.[19] For instance, the related compound 2-thiophene ethylamine is a critical intermediate for antiplatelet agents like ticlopidine, clopidogrel, and prasugrel.[19][20] This underscores the industrial and pharmaceutical relevance of this structural class.

Caption: Strategic use of the title compound in a drug discovery pipeline.

Future Perspectives: The 2-aminothiophene scaffold is a proven pharmacophore for a wide array of biological targets.[1][21] By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel, chiral compounds. These libraries can be screened against targets such as protein kinases, G-protein coupled receptors, and enzymes involved in inflammatory or proliferative diseases, leveraging the thiophene ring's favorable drug-like properties to accelerate the discovery of new therapeutic leads.[3][22]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[10]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust/fumes and contact with skin and eyes.

Conclusion

This compound (CAS 10021-67-7) is more than just a research chemical; it is a strategic chiral building block poised for significant application in modern drug discovery. Its thiophene core provides a privileged scaffold with proven biological relevance, while its chiral amino alcohol functionality offers a versatile handle for synthetic elaboration. By understanding its properties, mastering its synthesis, and employing robust analytical methods for its resolution, researchers can effectively unlock its potential to create the next generation of innovative therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 10021-67-7 [m.chemicalbook.com]

- 10. 2-Amino-1-(thiophen-2-yl)ethan-1-ol | C6H9NOS | CID 436152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 2-amino-1-(thiophen-2-yl)ethan-1-ol (C6H9NOS) [pubchemlite.lcsb.uni.lu]

- 12. 2-Thiopheneethanol | 5402-55-1 [chemicalbook.com]

- 13. 2-Thiopheneethanol [webbook.nist.gov]

- 14. ijpbs.com [ijpbs.com]

- 15. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 19. Process for synthesizing 2-thiopheneethanol and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN103351376A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-Amino-1-thiophen-2-yl-ethanol

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of "2-Amino-1-thiophen-2-yl-ethanol." Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By combining established methodologies with insights into the analysis of related compounds, this guide serves as a practical resource for the structural elucidation of this and similar molecules.

Introduction: The Importance of Spectroscopic Analysis

"this compound" is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiophene ring and amino alcohol functionalities in various biologically active molecules. Accurate structural confirmation and purity assessment are critical milestones in the research and development pipeline. Spectroscopic methods provide a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecule's atomic and molecular structure. This guide will walk through the application of NMR, IR, and MS for the unambiguous characterization of this target compound.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. "this compound" possesses several key features that will give rise to characteristic signals in its spectra:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The protons and carbons of this ring will have distinct chemical shifts in NMR spectroscopy and characteristic vibrational modes in IR spectroscopy.

-

Amino Alcohol Moiety: The presence of a primary amine (-NH₂) and a hydroxyl (-OH) group attached to an ethyl chain. These functional groups are readily identifiable by their characteristic IR absorptions and their influence on adjacent protons in NMR spectra.

-

Chiral Center: The carbon atom bonded to the hydroxyl group, the thiophene ring, and the aminoethyl group is a chiral center.

Below is a diagram illustrating the molecular structure and the numbering convention that will be used for spectral assignments.

"2-Amino-1-thiophen-2-yl-ethanol" solubility in different solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-1-thiophen-2-yl-ethanol for Researchers and Drug Development Professionals

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity into a viable drug product. For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption and achieving therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical considerations governing its solubility based on its molecular structure, present robust experimental protocols for its empirical determination, and discuss the implications of its solubility profile on formulation strategies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and structurally related compounds.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a crucial determinant of a drug's bioavailability and, consequently, its therapeutic effect.[2][3][4] A drug must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[1][5] Poorly water-soluble drugs often exhibit low and variable bioavailability, necessitating higher doses, which can lead to increased risks of side effects and patient non-compliance.[1]

This compound (C₆H₉NOS, Molar Mass: 143.21 g/mol ) is a molecule featuring a thiophene ring, a primary amine, and a hydroxyl group.[6][7] Understanding its solubility in various solvents is fundamental to its preclinical and clinical development. This guide will provide a detailed exploration of its solubility characteristics, from theoretical prediction to experimental determination.

Molecular Profile and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[8][9][10]

2.1. Structural Analysis of this compound

The structure of this compound contains several key functional groups that dictate its solubility behavior:

-

Thiophene Ring: The thiophene ring is an aromatic heterocycle that contributes a degree of lipophilicity to the molecule.

-

Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water and alcohols.

-

Amino Group (-NH₂): The primary amine is also polar and a hydrogen bond donor and acceptor. It is basic and can be protonated in acidic solutions to form a water-soluble salt.

Given the presence of both polar (hydroxyl and amino) and non-polar (thiophene ring) moieties, this compound is expected to be an amphiphilic molecule with a complex solubility profile.

2.2. Expected Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of the hydroxyl and amino groups to form hydrogen bonds suggests that this compound will exhibit some solubility in these solvents. However, the non-polar thiophene ring may limit its aqueous solubility. The solubility in alcohols is expected to be higher than in water due to the lower polarity of the alkyl part of the alcohols.[11][12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and are generally good solvents for a wide range of organic compounds. It is anticipated that this compound will be soluble in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, the compound is expected to have low solubility in non-polar solvents.[8]

-

Aqueous Solutions at Different pHs: The basic amino group (pKa to be determined experimentally) will be protonated at acidic pH, forming a cationic species. This salt form is expected to be significantly more water-soluble than the free base. Conversely, in basic solutions, the compound will exist predominantly in its less soluble neutral form.[13]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[14] This technique is considered the "gold standard" and involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period.[14][15][16]

3.1. Detailed Step-by-Step Shake-Flask Protocol

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][17]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[9]

-

Sample Collection: Carefully collect an aliquot of the supernatant (the saturated solution), ensuring no solid particles are transferred. Filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is recommended.[9]

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or µg/mL.

3.2. High-Throughput Solubility Screening: Nephelometry

For early-stage drug discovery where rapid assessment of a large number of compounds is necessary, high-throughput methods like laser nephelometry are employed.[18][19][20] This technique measures the light scattering caused by precipitated particles in a solution.[20][21][22] While it provides a measure of kinetic solubility rather than thermodynamic equilibrium solubility, it is a valuable tool for ranking compounds.[15][21]

The process involves preparing a stock solution of the compound in DMSO and then making serial dilutions into an aqueous buffer. The concentration at which precipitation is observed (indicated by an increase in light scattering) is taken as the kinetic solubility.[22]

Data Presentation

While specific experimental data for this compound is not publicly available, the results from the aforementioned experimental protocols should be summarized in a clear and concise table for comparative analysis.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Polar Protic | Water (pH 7.0) | Sparingly Soluble | To be determined |

| Ethanol | Soluble | To be determined | |

| Methanol | Soluble | To be determined | |

| Polar Aprotic | DMSO | Very Soluble | To be determined |

| Acetonitrile | Soluble | To be determined | |

| Non-polar | Hexane | Insoluble | To be determined |

| Aqueous Buffer | pH 2.0 Buffer | Soluble | To be determined |

| pH 9.0 Buffer | Sparingly Soluble | To be determined |

Visualization of Experimental and Logical Workflows

Diagrams are essential for visualizing complex processes. Below are Graphviz diagrams illustrating the experimental workflow for solubility determination and the logical relationship between solubility and drug development outcomes.

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seppic.com [seppic.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. jmpas.com [jmpas.com]

- 5. ucd.ie [ucd.ie]

- 6. 2-Amino-1-(thiophen-2-yl)ethan-1-ol | C6H9NOS | CID 436152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Khan Academy [khanacademy.org]

- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. rheolution.com [rheolution.com]

- 19. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bmglabtech.com [bmglabtech.com]

- 21. enamine.net [enamine.net]

- 22. Laser Nephelometry | Bienta [bienta.net]

The Gewald Synthesis: A Comprehensive Technical Guide to 2-Aminothiophene Derivatives for Medicinal Chemistry

Foreword: The Enduring Relevance of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and drug discovery, the 2-aminothiophene scaffold stands as a privileged five-membered heterocyclic core.[1][2][3] Its remarkable versatility as a synthon allows for the construction of a diverse array of biologically active molecules.[1] The incorporation of the 2-aminothiophene moiety into a molecular structure can confer a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The Gewald reaction, a multicomponent reaction first reported in the 1960s, remains the most efficient and widely adopted method for the synthesis of these valuable compounds.[1][6] This guide provides an in-depth exploration of the Gewald synthesis, from its mechanistic underpinnings to practical experimental protocols and its applications in the development of novel therapeutics.

The Core Reaction: A Symphony of Three Components

The Gewald synthesis is a one-pot reaction that brings together three key components: a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur, all in the presence of a base.[7][8] This elegant convergence efficiently constructs the polysubstituted 2-aminothiophene ring system. The reaction is renowned for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[9][10]

Unraveling the Mechanism: A Stepwise Journey to Aromaticity

While the Gewald reaction has been a cornerstone of heterocyclic synthesis for decades, a detailed understanding of its mechanism has been the subject of ongoing investigation.[7][11][12] The generally accepted pathway involves a sequence of condensation, sulfur addition, and cyclization steps.

The Initial Handshake: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound (e.g., ethyl cyanoacetate or malononitrile).[7][13][14] The base, typically a secondary or tertiary amine such as morpholine, piperidine, or triethylamine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[7][13]

The Introduction of Sulfur: A Complex Role

The precise mechanism of elemental sulfur's involvement is complex.[7][11] It is postulated that the α,β-unsaturated nitrile intermediate is deprotonated at the α-position to the nitrile group, forming a new carbanion. This carbanion then attacks the elemental sulfur ring (S8), leading to the formation of a thiolate intermediate.[7][11]

The Final Embrace: Cyclization and Aromatization

The final and most critical step is the intramolecular cyclization.[6] The thiolate anion attacks the carbon of the nitrile group, forming a five-membered ring. A subsequent tautomerization and aromatization lead to the stable 2-aminothiophene product.[7]

Below is a visual representation of the proposed reaction mechanism:

Caption: Proposed mechanism of the Gewald synthesis.

Scope and Limitations: A Versatile Yet Discerning Reaction

The Gewald synthesis exhibits a broad substrate scope, accommodating a wide variety of ketones and aldehydes, as well as different activated nitriles.[15] However, the reactivity can be influenced by the nature of the starting materials.

| Carbonyl Compound | Activated Nitrile | Typical Yields | Notes |

| Cyclohexanone | Malononitrile | High | Generally proceeds smoothly with high yields. |

| Acetone | Ethyl Cyanoacetate | Moderate to High | A common and effective combination. |

| Aryl Ketones | Malononitrile | Moderate | Can be less reactive, sometimes requiring modified conditions.[16] |

| Aldehydes | Ethyl Cyanoacetate | Variable | Can be prone to side reactions, but successful syntheses are reported. |

| Sterically Hindered Ketones | Malononitrile | Low to Moderate | May require longer reaction times or more forcing conditions.[17] |

Key Considerations:

-

Activated Nitriles: Malononitrile is generally more reactive than cyanoacetates.

-

Carbonyl Compounds: Cyclic ketones often provide better yields than acyclic or sterically hindered ketones.

-

Base: The choice of base can significantly impact the reaction outcome. Common bases include morpholine, piperidine, and triethylamine. In some cases, inorganic bases have also been successfully employed.[6]

Experimental Protocols: From the Bench to Discovery

A key to successful synthesis is a well-defined and reproducible protocol. Below are detailed procedures for the synthesis of a model 2-aminothiophene and a medicinally relevant compound.

General Procedure for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is a representative example of a standard Gewald synthesis.

Workflow Diagram:

Caption: A typical experimental workflow for the Gewald synthesis.

Step-by-Step Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (11 mmol, 1.1 eq).

-

Add ethanol (20 mL) as the solvent, followed by the dropwise addition of morpholine (10 mmol, 1.0 eq) as the base.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to 50-60 °C and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the product in a vacuum oven to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Synthesis of Tinoridine: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

The Gewald reaction is a key step in the synthesis of Tinoridine, demonstrating its utility in pharmaceutical manufacturing.[18]

Reaction Scheme:

The synthesis involves the reaction of a substituted cyclohexanone derivative with ethyl cyanoacetate and sulfur.

Step-by-Step Protocol (Illustrative):

-

In a suitable reaction vessel, combine the appropriate substituted cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a solvent such as ethanol.

-

Add a catalytic amount of a suitable base, for example, piperidinium borate, which has been shown to be effective in this synthesis.[18]

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and isolate the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain Tinoridine.

Troubleshooting Common Issues in the Gewald Synthesis

Even with a well-established procedure, challenges can arise. Here are some common issues and their potential solutions.[17]

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive starting materials- Incorrect stoichiometry- Insufficient base or inappropriate base- Low reaction temperature | - Check the purity of reagents.- Ensure accurate measurements.- Screen different bases (e.g., piperidine, triethylamine).- Gradually increase the reaction temperature. |

| Formation of Byproducts | - Self-condensation of the carbonyl compound- Polymerization of intermediates | - Control the rate of addition of the base.- Use a two-step procedure: first, the Knoevenagel condensation, then the addition of sulfur and base. |

| Difficulty in Product Isolation | - Product is soluble in the reaction solvent.- Formation of an oil instead of a solid. | - Try a different solvent for precipitation.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the product. |

| Incomplete Reaction | - Sterically hindered substrates- Insufficient reaction time | - Increase the reaction time.- Consider using microwave irradiation to accelerate the reaction.[7][19] |

The Gewald Synthesis in Modern Drug Discovery

The 2-aminothiophene derivatives synthesized via the Gewald reaction are prominent in various therapeutic areas. Their structural features allow them to interact with a wide range of biological targets.

-

Anticancer Agents: Many 2-aminothiophene derivatives have shown potent anticancer activity by inhibiting various kinases and other cellular targets.[5]

-

Antimicrobial Agents: The scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[4]

-

Anti-inflammatory Drugs: As exemplified by Tinoridine, 2-aminothiophenes are effective non-steroidal anti-inflammatory agents.[18]

-

Antiviral Compounds: Certain derivatives have demonstrated promising activity against a range of viruses.[1]

The continued exploration of the Gewald synthesis and its products promises to yield new and improved therapeutic agents for a multitude of diseases.

Conclusion: A Timeless Reaction for Future Discoveries

The Gewald synthesis, for over half a century, has proven to be an invaluable tool for the synthesis of 2-aminothiophene derivatives.[6][9] Its simplicity, efficiency, and broad applicability have solidified its place in the repertoire of synthetic organic chemists. As the demand for novel and effective therapeutic agents continues to grow, the Gewald reaction will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald_reaction [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scienceinfo.com [scienceinfo.com]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. d-nb.info [d-nb.info]

- 19. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Thiophene Compounds: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene, a five-membered, sulfur-containing heterocyclic compound, has solidified its position as a "privileged scaffold" in medicinal chemistry. Its inherent structural versatility and capacity to engage with a diverse array of biological targets have propelled the development of a multitude of derivatives endowed with potent and varied pharmacological activities. This technical guide offers a comprehensive exploration of the significant biological activities of thiophene compounds, with a detailed focus on their anticancer, antimicrobial, anti-inflammatory, and neurological properties. The information presented herein is curated to serve as an indispensable resource for researchers and professionals actively engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and actionable experimental insights.

Introduction: The Thiophene Core in Medicinal Chemistry

The thiophene ring system is a cornerstone in the design of bioactive molecules.[1] Its unique electronic properties, arising from the presence of the sulfur heteroatom, contribute to its ability to act as a bioisostere for the benzene ring, while offering distinct advantages in terms of metabolic stability and target interaction.[2] The thiophene nucleus can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.[3] This guide delves into the key therapeutic areas where thiophene derivatives have demonstrated significant promise, providing in-depth technical details on their mechanisms of action, synthesis, and biological evaluation.

Anticancer Activities of Thiophene Derivatives

Thiophene-based compounds have emerged as a significant class of antineoplastic agents, exhibiting potent cytotoxic effects against a wide spectrum of cancer cell lines.[4] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways implicated in the initiation and progression of cancer.[5]

Mechanisms of Anticancer Action

Thiophene derivatives exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: Many thiophene analogs act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and tyrosine kinases.[4][6]

-

Microtubule Disruption: Certain thiophene-containing compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

-

Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways, often through the generation of reactive oxygen species (ROS) and the modulation of caspase cascades.[5][7]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various thiophene derivatives has been extensively quantified using the half-maximal inhibitory concentration (IC50) as a key metric. A summary of representative data is presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | [8] |

| Compound 480 | HepG2 (Liver) | 33.42 (µg/mL) | [8] |

| Compound 471 | HepG2 (Liver) | 13.34 (µg/mL) | [8] |

| Thienopyrimidine 3b | HepG2 (Liver) | 3.105 ± 0.14 | [9] |

| Thienopyrimidine 3b | PC-3 (Prostate) | 2.15 ± 0.12 | [9] |

| Thienopyrrole 4c | HepG2 (Liver) | 1.95 ± 0.11 | [9] |

| Thienopyrrole 4c | PC-3 (Prostate) | 0.95 ± 0.08 | [9] |

| Thienopyrimidine 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [10] |

| Thienopyrimidine 8 | HepG-2 (Liver) | 3.3 ± 0.90 | [10] |

Table 1: Anticancer Activity of Selected Thiophene Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[4][11]

Materials:

-

Thiophene derivative to be tested

-

Cancer cell line of interest (e.g., HeLa, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative from a stock solution in culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[4]

-

Incubation: Incubate the plate for an additional 24-72 hours at 37°C and 5% CO2.[4]

-

MTT Addition: Following the incubation period, add 10 µL of the MTT labeling reagent to each well to achieve a final concentration of 0.5 mg/mL.[4]

-

Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.[4]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[4]

Diagram of Anticancer Evaluation Workflow:

References

- 1. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchhub.com [researchhub.com]

A Comprehensive Technical Guide to 2-Amino-1-thiophen-2-yl-ethanol: A Versatile Chiral Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-thiophen-2-yl-ethanol is a chiral bifunctional molecule that has emerged as a highly valuable building block in organic synthesis. Its unique structure, incorporating a nucleophilic amino group, a reactive hydroxyl group, and a bioisosteric thiophene ring, all anchored to a single stereocenter, provides a powerful platform for the synthesis of complex, high-value molecules. This guide delves into the core physicochemical properties, synthetic accessibility, and diverse applications of this compound. We will explore its utility in the construction of key pharmaceutical intermediates, chiral ligands, and novel heterocyclic systems, providing field-proven insights and detailed experimental frameworks to empower researchers in leveraging its full synthetic potential.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 10021-67-7, is a stable yet reactive compound. The thiophene ring acts as a bioisostere for a phenyl group, a common substitution in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] The vicinal amino alcohol moiety is a classic structural motif for inducing chirality and participating in a wide array of chemical transformations.

Table 1: Physicochemical and Safety Data [2][3]

| Property | Value |

| Molecular Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| CAS Number | 10021-67-7 |

| IUPAC Name | 2-amino-1-(thiophen-2-yl)ethan-1-ol |

| Appearance | Typically a solid (predicted) |

| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] |

The inherent structure of this compound, featuring distinct functional groups, is key to its synthetic versatility.

Caption: Core structure highlighting the key functional moieties.

Synthesis and Access to Enantiopure Forms

The primary challenge and opportunity with this compound lie in its chirality. While racemic synthesis is straightforward, most high-value applications, particularly in pharmaceuticals, demand enantiomerically pure material.

Racemic Synthesis

A common and efficient route to the racemic compound involves the reduction of the corresponding α-amino ketone, 2-amino-1-(thiophen-2-yl)ethan-1-one. This precursor can be synthesized from 2-acetylthiophene via α-bromination followed by amination.

Caption: General synthetic workflow for racemic this compound.

Accessing Enantiomers: The Resolution Imperative

Obtaining single enantiomers is critical. The vicinal amino alcohol structure is amenable to several classic and modern resolution techniques.

-

Classical Resolution: Formation of diastereomeric salts using a chiral acid (e.g., tartaric acid, mandelic acid) followed by fractional crystallization is a time-tested method.

-

Enzymatic Kinetic Resolution: Lipases are particularly effective at differentiating enantiomers of amino alcohols.[4] For instance, lipase-catalyzed acylation will selectively modify one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer. This approach offers high enantioselectivity (E > 200 is often achievable) and operates under mild, green conditions.[4]

Caption: Principle of Enzymatic Kinetic Resolution (EKR) for separating enantiomers.

Applications as a Synthetic Building Block

The true power of this compound is realized in its application as a scaffold for more complex molecules. The thiophene, amino, and hydroxyl groups can be addressed with high chemo- and regioselectivity.

Precursor to Pharmaceutical Agents

Thiophene-containing compounds are prevalent in pharmaceuticals due to their favorable metabolic profiles.[5] Derivatives of 2-thiophene ethanol are crucial intermediates in the synthesis of major antiplatelet drugs such as clopidogrel and prasugrel.[6] Similarly, the structurally related (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol is a key intermediate for the antidepressant Duloxetine.[7]

This positions enantiopure this compound as a premier starting material for:

-

Novel Drug Analogues: Synthesizing next-generation thienopyridine antiplatelet agents.

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Creating novel antidepressant and analgesic compounds.

-

Antiviral and Anti-inflammatory Agents: The 2-aminothiophene scaffold itself is a pharmacophore known for a wide range of biological activities.[1][8]

Synthesis of Chiral Ligands and Auxiliaries

The N,O-bidentate structure makes this molecule an ideal candidate for chelation to metal centers. By derivatizing the amino group (e.g., forming a phosphine or an imine), a range of chiral ligands for asymmetric catalysis can be developed.

As a chiral auxiliary, the molecule can be temporarily attached to a prochiral substrate.[9] The stereocenter of the auxiliary then directs the stereochemical outcome of a subsequent reaction (e.g., an aldol or Diels-Alder reaction), after which the auxiliary can be cleaved and recovered.[9]

Construction of Fused Heterocyclic Systems

The amino and hydroxyl groups are potent nucleophiles that can be used to construct fused ring systems. This reactivity is foundational in building complex heterocyclic scaffolds like thienopyrimidines, thienopyrroles, and thienodiazepines, which are of significant interest in medicinal chemistry.[10] The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, underscores the importance of this structural class as a precursor to more elaborate systems.[10][11]

Caption: Major synthetic applications stemming from the core building block.

Representative Experimental Protocol: N-Protection and O-Alkylation

This protocol demonstrates the selective manipulation of the functional groups, a crucial first step in many synthetic sequences. The amine is first protected to prevent it from interfering with the subsequent O-alkylation.

Objective: To synthesize 2-((tert-butoxycarbonyl)amino)-1-(thiophen-2-yl)ethyl methyl ether.

Step 1: N-Boc Protection

-

Dissolve (rac)-2-Amino-1-thiophen-2-yl-ethanol (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.

Causality: The Boc group is chosen for its stability under basic conditions (required for the next step) and its ease of removal under acidic conditions. Triethylamine acts as a base to neutralize the HBr byproduct.

Step 2: O-Alkylation (Williamson Ether Synthesis)

-

Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes to form the alkoxide.

-

Add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Causality: NaH is a strong, non-nucleophilic base, ensuring complete deprotonation of the hydroxyl group to form the reactive alkoxide. THF is an ideal aprotic solvent. The N-Boc group prevents the amine from being alkylated.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its combination of a bioisosteric ring, versatile functional groups, and an accessible stereocenter makes it a cornerstone for innovation in drug discovery and materials science. By understanding the principles of its synthesis, resolution, and reactivity, researchers can unlock new pathways to complex molecular architectures and accelerate the development of next-generation chemical entities.

References

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-(thiophen-2-yl)ethan-1-ol | C6H9NOS | CID 436152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. manavchem.com [manavchem.com]

- 6. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpbs.com [ijpbs.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Potential Pharmacological Applications of 2-Amino-1-thiophen-2-yl-ethanol: A Technical Guide for Drug Discovery Professionals

Abstract

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have made it a focal point for drug discovery efforts.[3] Within this class, 2-aminothiophene derivatives have emerged as particularly versatile pharmacophores, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neurological effects.[3][4][5] This technical guide provides an in-depth exploration of the potential pharmacological applications of a specific, yet under-investigated, member of this family: 2-Amino-1-thiophen-2-yl-ethanol . While direct pharmacological data for this compound is limited, this paper will extrapolate its potential therapeutic uses based on a comprehensive analysis of structurally related compounds and the well-documented activities of the 2-aminothiophene and amino-alcohol pharmacophores. We will delve into hypothesized mechanisms of action, propose robust experimental workflows for validation, and provide detailed protocols to guide future research and development. This document serves as a roadmap for researchers and drug development professionals interested in unlocking the therapeutic potential of this promising molecule.

Introduction: The Thiophene Moiety as a Cornerstone of Modern Medicinal Chemistry

The five-membered sulfur-containing heterocycle, thiophene, holds a significant position in the landscape of pharmaceutical sciences.[1][2] Its structural and electronic similarity to a benzene ring allows it to function as a bioisostere, often leading to improved pharmacokinetic profiles and enhanced target engagement.[3] The thiophene nucleus is present in a wide array of marketed drugs, demonstrating its clinical relevance across various therapeutic areas.[1][2][6]

The 2-aminothiophene scaffold, in particular, has garnered substantial attention due to its synthetic accessibility, primarily through the versatile Gewald reaction, and its diverse biological activities.[4][7] Derivatives of 2-aminothiophene have been reported to possess a remarkable range of pharmacological properties, including but not limited to:

-

Antimicrobial effects

-

Antipsychotic and anxiolytic potential [1]

-

Positive allosteric modulators of G-protein coupled receptors (GPCRs) [4][10]

This rich pharmacological profile makes the 2-aminothiophene skeleton a fertile ground for the discovery of novel therapeutic agents.

"this compound": A Molecule of Untapped Potential

"this compound" (CAS 10021-67-7) is a small molecule featuring the core 2-aminothiophene structure linked to an ethanolamine side chain.[11]

Chemical Structure:

While specific biological studies on this exact molecule are scarce in publicly available literature, its structural components—the 2-aminothiophene core and the 1-amino-2-alcohol moiety—are well-represented in numerous bioactive compounds. This allows for the formulation of compelling hypotheses regarding its potential pharmacological applications.

Hypothesized Pharmacological Applications and Mechanistic Insights

Based on the established activities of structurally analogous compounds, we propose three primary areas of investigation for "this compound":

Potential as an Anti-inflammatory Agent

Rationale: The 2-aminothiophene scaffold is a known pharmacophore for anti-inflammatory activity.[1][8] Several derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] The presence of the amino and hydroxyl groups in the ethanolamine side chain could provide additional hydrogen bonding interactions within the active sites of these enzymes, potentially enhancing inhibitory activity.

Proposed Mechanism of Action: We hypothesize that "this compound" may exert its anti-inflammatory effects through the dual inhibition of COX-1/COX-2 and 5-LOX pathways. This would lead to a reduction in the production of prostaglandins and leukotrienes, key mediators of the inflammatory cascade.

Experimental Validation Workflow:

Caption: Proposed workflow for evaluating the anti-inflammatory potential.

Potential as an Anticancer Agent

Rationale: A growing body of evidence highlights the antiproliferative activity of 2-aminothiophene derivatives against various cancer cell lines.[6][9] The proposed mechanisms often involve the inhibition of protein kinases, which are critical for cancer cell growth and survival. The amino-alcohol motif is also present in some known anticancer agents, where it can participate in crucial interactions with the target protein.

Proposed Mechanism of Action: We postulate that "this compound" could function as a kinase inhibitor, potentially targeting signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. Receptors such as VEGFR-2 and kinases like AKT are plausible targets based on studies of similar fused thiophene systems.

Experimental Validation Workflow:

Caption: Proposed workflow for assessing anticancer activity.

Potential as a GPCR Positive Allosteric Modulator

Rationale: Several 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of GPCRs, such as the glucagon-like peptide 1 receptor (GLP-1R).[4][10] PAMs offer a more nuanced approach to receptor modulation compared to traditional agonists, often with a better safety profile. The relatively small and simple structure of "this compound" makes it an attractive candidate for binding to allosteric sites.

Proposed Mechanism of Action: It is hypothesized that this compound could bind to an allosteric site on a GPCR, inducing a conformational change that enhances the binding and/or efficacy of the endogenous ligand. This could be particularly relevant for metabolic or neurological disorders where subtle modulation of receptor activity is desired.

Experimental Validation Workflow:

Caption: Proposed workflow for GPCR PAM screening and characterization.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of the target compound can be achieved through various established synthetic routes. One common approach involves the reduction of an alpha-amino ketone, which can be synthesized from 2-acetylthiophene.

Protocol: Synthesis via Reduction of 2-Amino-1-(thiophen-2-yl)ethan-1-one

-

Bromination of 2-Acetylthiophene: To a solution of 2-acetylthiophene in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine dropwise at 0°C. Stir the reaction mixture until completion (monitored by TLC).

-

Amination: React the resulting 2-bromo-1-(thiophen-2-yl)ethan-1-one with an excess of ammonia (e.g., in methanolic solution) to yield 2-amino-1-(thiophen-2-yl)ethan-1-one.

-

Reduction: Reduce the alpha-amino ketone using a suitable reducing agent such as sodium borohydride (NaBH4) in methanol at 0°C to room temperature.

-

Purification: After quenching the reaction, extract the product with an organic solvent and purify using column chromatography on silica gel.

In Vitro Anti-inflammatory Assay: COX Inhibition

This protocol outlines a method to assess the inhibitory effect of "this compound" on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Test compound ("this compound")

-

Reference inhibitor (e.g., Indomethacin)

-

EIA buffer and reagents for prostaglandin detection

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor.

-

In a 96-well plate, add the enzyme, buffer, and either the test compound, reference inhibitor, or vehicle control.

-

Incubate for a short period at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA).

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anticancer Assay: MTT Cell Viability

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, PANC-1)[9]

-

Complete cell culture medium

-

"this compound"

-

Doxorubicin (positive control)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO)

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and doxorubicin for 24 or 48 hours.[9]

-

Remove the treatment medium and add fresh medium containing MTT solution.

-

Incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Summary of Quantitative Data from Analog Studies

While data for the specific target compound is unavailable, the following table summarizes the reported activities of structurally related 2-aminothiophene derivatives to provide a context for potential efficacy.

| Compound Class | Pharmacological Activity | Key Findings | Reference |

| 2-Aminothiophene-3-arylketone analogs | Positive Allosteric Modulator of GLP-1R | Increased insulin secretion at 5 µM. | [10] |

| Fused Thiophene Derivatives | Anticancer (VEGFR-2/AKT inhibitors) | IC50 values in the low micromolar range against HepG2 and PC-3 cells. | [12] |

| Thiophene derivatives with chlorine and methyl groups | Anti-inflammatory (PLA2 inhibition) | Demonstrated significant PLA2 inhibition in in vitro tests. | [13] |

| Aminoalcohol-based quinoxalines | Anticancer and Anti-inflammatory | Reduced Ht-29 cell viability and decreased IL-1β and TNF-α levels. | [2][4] |

Conclusion and Future Directions

"this compound" represents a promising, yet underexplored, molecule at the intersection of two pharmacologically significant classes: 2-aminothiophenes and amino-alcohols. Based on a thorough analysis of the existing literature on related compounds, we have delineated three primary avenues for pharmacological investigation: anti-inflammatory, anticancer, and GPCR allosteric modulation. The provided experimental workflows and protocols offer a clear and actionable framework for researchers to systematically evaluate these hypotheses.

Future research should focus on the efficient synthesis and purification of "this compound" to enable robust in vitro and in vivo testing. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of analogs with modifications to the thiophene ring and the ethanolamine side chain, will be crucial in optimizing potency and selectivity for a chosen therapeutic target. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this intriguing scaffold and could pave the way for the development of novel drug candidates.

References

- 1. High-Throughput Screening for Allosteric Modulators of GPCRs. | Semantic Scholar [semanticscholar.org]

- 2. scielo.br [scielo.br]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-1-(thiophen-2-yl)ethan-1-ol | C6H9NOS | CID 436152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-1-thiophen-2-yl-ethanol Derivatives and Analogs for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl group allows for favorable interactions with a wide range of biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[2] Within the vast landscape of thiophene-containing compounds, the 2-aminothiophene motif serves as a crucial building block for a diverse array of pharmacologically active molecules, exhibiting properties that span from antimicrobial and anti-inflammatory to anticancer and antiviral.[2][3][4] This guide focuses on a specific, yet highly promising, class of these compounds: 2-Amino-1-thiophen-2-yl-ethanol and its derivatives. The inherent chirality and the presence of two modifiable functional groups—an amino and a hydroxyl group—make this scaffold a particularly attractive starting point for the rational design of novel therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of this promising class of molecules.

The Core Scaffold: Synthesis and Chemical Properties

The parent compound, this compound, possesses a chiral center at the carbon bearing the hydroxyl group, making its stereoselective synthesis a key consideration for pharmacological applications. While a direct, detailed protocol for this specific molecule is not extensively documented in readily available literature, its synthesis can be approached through established methods for preparing 1,2-amino alcohols. A common and effective strategy involves the reduction of an α-amino ketone precursor.

Synthetic Pathways to the this compound Core

A plausible and efficient route to obtaining the this compound scaffold is through the asymmetric reduction of 2-amino-1-(thiophen-2-yl)ethanone. This precursor can be synthesized from 2-acetylthiophene, a readily available starting material.

Workflow for the Synthesis of this compound:

Caption: A three-step synthetic pathway to this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone

-

To a solution of 2-acetylthiophene in a suitable solvent such as acetic acid, add a solution of bromine in acetic acid dropwise at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice water and collect the precipitated product by filtration.

-

Wash the solid with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-1-(thiophen-2-yl)ethanone.

Step 2: Synthesis of 2-Amino-1-(thiophen-2-yl)ethanone

-

Dissolve 2-bromo-1-(thiophen-2-yl)ethanone in a solvent such as acetone or THF.

-

Add an excess of an ammonia source (e.g., aqueous ammonia, or a protected amine followed by deprotection) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or by salt formation and recrystallization.

Step 3: Asymmetric Reduction to this compound

-

Dissolve the 2-amino-1-(thiophen-2-yl)ethanone in an appropriate solvent (e.g., THF, methanol).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere.

-

Add a chiral reducing agent. A variety of such agents can be employed, including borane complexes with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or chiral metal hydride reagents.

-

Allow the reaction to proceed until the ketone is fully consumed.

-

Quench the reaction carefully with a proton source (e.g., methanol, water, or dilute acid).

-

After workup and purification, the enantiomerically enriched this compound can be obtained.

Rationale behind Chiral Synthesis: The biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. Therefore, the development of stereoselective synthetic methods is paramount in drug discovery.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound is emerging, the broader class of 2-aminothiophenes has demonstrated a wide spectrum of pharmacological activities. This provides a strong rationale for the exploration of this particular scaffold in various therapeutic areas.

Antimicrobial Activity

Thiophene derivatives are well-established as potent antimicrobial agents. The presence of the sulfur atom in the ring and the ability to introduce diverse substituents allow for the fine-tuning of their activity against a range of pathogens. Studies on various 2-aminothiophene derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6] The amino and hydroxyl groups of the this compound core offer convenient handles for derivatization to explore and optimize these antimicrobial properties.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

N-Substitution: Derivatization of the amino group with various aromatic and heterocyclic moieties has been shown to significantly impact antimicrobial potency.[5] Electron-withdrawing or bulky substituents on an N-aryl ring can modulate the electronic properties and steric profile of the molecule, influencing its interaction with bacterial targets.

-

Hydroxyl Group Modification: While less explored, the hydroxyl group can be acylated or etherified to alter the lipophilicity and hydrogen bonding capacity of the molecule, which can in turn affect its ability to penetrate bacterial cell membranes.

-

Thiophene Ring Substitution: Substitution on the thiophene ring itself, at positions 4 and 5, can further enhance activity.

Table 1: Representative Antimicrobial Activity of 2-Aminothiophene Analogs

| Compound ID | R1 (at 2-amino) | R2 (at thiophene-4,5) | Target Organism | MIC (µg/mL) | Reference |